2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of ethoxyacetic acid with 5-(2-phenylpropyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
Uniqueness
2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group and phenylpropyl substituent contribute to its reactivity and potential bioactivity, distinguishing it from other thiadiazole derivatives.
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-3-20-10-13(19)16-15-18-17-14(21-15)9-11(2)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,18,19) |
InChI Key |
ILVLCEFJXNYQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NN=C(S1)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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